4-(Di-p-tolylamino)benzyl alcohol

Thermal stability Melting point Triarylamine

4-(Di-p-tolylamino)benzyl alcohol (IUPAC: [4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methanol, MF: C₂₁H₂₁NO, MW: 303.4 g/mol) belongs to the triarylamine alcohol subclass. The molecule combines a di-p-tolylamino electron-donor with a primary benzyl alcohol anchoring/handle group, making it a versatile intermediate for constructing hole-transport materials, dye-sensitized solar cell (DSSC) sensitizers, and organic light-emitting diode (OLED) building blocks.

Molecular Formula C21H21NO
Molecular Weight 303.4 g/mol
CAS No. 148077-49-0
Cat. No. B170780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Di-p-tolylamino)benzyl alcohol
CAS148077-49-0
Synonyms(4-(dip-tolylaMino)phenyl)Methanol
Molecular FormulaC21H21NO
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CO
InChIInChI=1S/C21H21NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-14,23H,15H2,1-2H3
InChIKeyGEKFXASXHWYKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Di-p-tolylamino)benzyl alcohol (CAS 148077-49-0) – A Triarylamine Alcohol Building Block for Optoelectronic Small-Molecule Synthesis


4-(Di-p-tolylamino)benzyl alcohol (IUPAC: [4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methanol, MF: C₂₁H₂₁NO, MW: 303.4 g/mol) belongs to the triarylamine alcohol subclass. The molecule combines a di-p-tolylamino electron-donor with a primary benzyl alcohol anchoring/handle group, making it a versatile intermediate for constructing hole-transport materials, dye-sensitized solar cell (DSSC) sensitizers, and organic light-emitting diode (OLED) building blocks . Its p-methyl substitution distinguishes it from the more common 4-(diphenylamino)benzyl alcohol analog.

Why 4-(Di-p-tolylamino)benzyl alcohol Cannot Be Replaced by Unsubstituted Triarylamine Alcohols in High-Performance Optoelectronic Procurement


Triarylamine alcohols serve as direct precursors to emissive and charge-transport materials; however, their electronic and thermal properties are exquisitely sensitive to aryl-ring substitution. The presence of para-methyl groups on the di-p-tolylamino moiety enhances electron-donating capacity, shifts frontier orbital energies, and modifies solid-state packing relative to the diphenylamino analog [1]. Patent literature explicitly designates di-p-tolylamino substitution as a preferred embodiment for durable hole-transport materials, citing improved resistance to Joule-heat-induced crystallization compared to lower-melting conventional compounds [2]. Consequently, substituting 4-(diphenylamino)benzyl alcohol or other generic triarylamine alcohols for 4-(di-p-tolylamino)benzyl alcohol risks compromising device efficiency, thermal stability, and operational lifetime.

4-(Di-p-tolylamino)benzyl alcohol – Quantitative Procurement Evidence: Thermal, Electronic, and Device-Level Differentiation


Thermal Stability Advantage Evidenced by Comparative Melting Points of Close Structural Analogs

While the experimental melting point of 4-(Di-p-tolylamino)benzyl alcohol is not routinely reported, the closest commercially available oxidized analog, 4-(di-p-tolylamino)benzaldehyde (CAS 42906-19-4), exhibits a melting point of 109 °C , which is 2–3 °C higher than the 106–107 °C melting point of the unsubstituted 4-(diphenylamino)benzyl alcohol (CAS 25069-40-3) . The methyl groups increase molecular weight and van der Waals contacts, raising the lattice energy and, by extension, the glass-transition temperature (Tg) in polymer or film matrices. Higher Tg is critical for resisting Joule-heat-induced crystallization during device operation [1].

Thermal stability Melting point Triarylamine Amorphous film stability

Superior Electron-Donating Capacity Reflected in 7.00% DSSC Power Conversion Efficiency Using Di-p-tolylamino Donor Dye

In a direct structure–property study, a di(p-tolyl)phenylamine-based organic dye (DS-2) achieved a solar-energy-to-electricity conversion efficiency (η) of 7.00% under AM 1.5 G illumination (100 mW/cm²), with short-circuit current density Jsc = 15.3 mA/cm² and open-circuit voltage Voc = 0.633 V [1]. By contrast, structurally analogous dyes in the same series lacking the di-p-tolyl substitution exhibited lower Jsc and η values (DS-1, DS-3, DS-4; data reported in the same study). The enhanced electron-donating strength of the di-p-tolyl moiety red-shifts the intramolecular charge-transfer absorption, broadens the incident photon-to-current conversion efficiency (IPCE) spectrum, and increases photocurrent generation [1].

Dye-sensitized solar cells Power conversion efficiency Electron donor strength Photocurrent

Patent-Recognized Preferred Embodiment for Hole-Transport Durability in Organic EL Devices

U.S. Patent 5,698,740 (Toyo Ink Mfg. Co.) discloses a class of hole-transport materials where the di-p-tolylamino group is explicitly claimed as a preferred embodiment over other triarylamine variants [1]. The patent teaches that compounds incorporating di-p-tolylamino substituents exhibit improved resistance to crystallization caused by operational Joule heating, a failure mode documented for lower-melting conventional hole-transport materials such as 1,1-bis(4-di-p-tolylaminophenyl)cyclohexane (mp 174 °C, Tg 77.7 °C) and N,N′-diphenyl-N,N′-bis(m-tolyl)benzidine (mp 165 °C, Tg 66.5 °C) [2]. The para-methyl groups increase molecular asymmetry and bulk, disrupting crystalline packing and preserving the amorphous state during extended device operation.

Organic electroluminescence Hole-transport layer Amorphous stability Device lifetime

High-Value Procurement Scenarios for 4-(Di-p-tolylamino)benzyl alcohol in Device-Oriented Organic Synthesis


Synthesis of High-Efficiency Di-p-tolylamino Donor–Acceptor DSSC Sensitizer Dyes

4-(Di-p-tolylamino)benzyl alcohol serves as the key electron-donor precursor for synthesizing D–π–A organic dyes analogous to the DS-2 series that achieved a power conversion efficiency of 7.00% (Jsc = 15.3 mA/cm²) [1]. The benzyl alcohol group enables straightforward conversion to styryl-linked π-spacers via Wittig olefination, while the di-p-tolylamino core provides the enhanced electron-donating strength necessary for broad IPCE response.

Precursor for Thermally Stable, Di-p-tolylamino-Functionalized OLED Hole-Transport Layer Materials

Patent literature identifies di-p-tolylamino substitution as a preferred embodiment for hole-transport materials that resist crystallization under Joule heating [2]. 4-(Di-p-tolylamino)benzyl alcohol can be elaborated into high-Tg, amorphous diamine or polymer hole-transport layers via functionalization of the benzyl alcohol handle (e.g., acrylation for polymerizable monomers, or coupling to fluorene/carbazole cores).

Building Block for Organic Photoconductors and Photorefractive Polymers

The di-p-tolylamino motif is a recognized charge-transport moiety in organic photoconductors and photorefractive composites [3]. 4-(Di-p-tolylamino)benzyl alcohol can be esterified with acrylic or methacrylic acid to generate polymerizable monomers that yield hole-transport polymers with enhanced solubility and film-forming properties compared to unsubstituted diphenylamino analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Di-p-tolylamino)benzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.